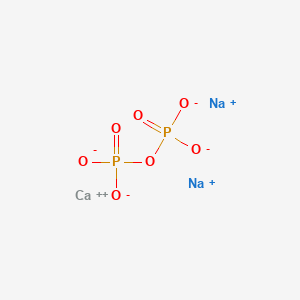
Calcium disodium pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium disodium pyrophosphate is an inorganic compound with the chemical formula CaNa2P2O7. It is a white, water-soluble solid that serves as a buffering and chelating agent. This compound is commonly used in the food industry, particularly in baking powders and processed foods, to maintain the desired texture and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium disodium pyrophosphate can be synthesized through the reaction of calcium chloride with disodium hydrogen phosphate under controlled conditions. The reaction typically occurs in an aqueous solution at room temperature or slightly elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of calcium carbonate and disodium phosphate. The reaction is carried out in a rotary kiln at high temperatures, typically around 600°C. The product is then cooled, ground, and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium disodium pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form calcium phosphate and disodium phosphate.
Chelation: It can form stable complexes with metal ions, such as iron and magnesium, through chelation.
Precipitation: When mixed with solutions containing calcium ions, it can precipitate as calcium pyrophosphate.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Chelation: Metal ions such as iron, magnesium, and zinc.
Precipitation: Calcium chloride or other calcium salts.
Major Products Formed
Hydrolysis: Calcium phosphate and disodium phosphate.
Chelation: Metal ion complexes.
Precipitation: Calcium pyrophosphate.
Applications De Recherche Scientifique
Calcium disodium pyrophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in studies related to bone and dental health due to its role in inhibiting the formation of calcium phosphate deposits.
Medicine: Investigated for its potential use in treating conditions such as calcium pyrophosphate deposition disease, a type of arthritis.
Industry: Utilized in the food industry as a leavening agent in baking powders and as a stabilizer in processed foods.
Mécanisme D'action
Calcium disodium pyrophosphate exerts its effects primarily through chelation and inhibition of crystal growth. It binds to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it inhibits the formation of calcium phosphate crystals, thereby reducing the risk of conditions such as dental calculus and certain types of arthritis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium pyrophosphate: Similar in structure but lacks calcium ions.
Tetrasodium pyrophosphate: Contains four sodium ions instead of two sodium and one calcium ion.
Calcium pyrophosphate: Contains only calcium ions and no sodium ions.
Uniqueness
Calcium disodium pyrophosphate is unique due to its dual functionality as both a calcium and sodium salt. This dual functionality allows it to act as a versatile buffering and chelating agent in various applications, making it more effective in certain contexts compared to its similar compounds.
Propriétés
| 21360-35-0 | |
Formule moléculaire |
CaNa2O7P2 |
Poids moléculaire |
260.00 g/mol |
Nom IUPAC |
calcium;disodium;phosphonato phosphate |
InChI |
InChI=1S/Ca.2Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q+2;2*+1;/p-4 |
Clé InChI |
POCPYOMYXRMNGX-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





